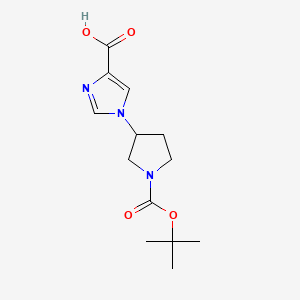

![molecular formula C10H12ClNO2 B594121 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride CAS No. 155344-90-4](/img/structure/B594121.png)

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride

Descripción general

Descripción

MDAI is an indane analog of 3,4-(methylenedioxy)amphetamine (MDA), a psychoactive compound. In animal studies, MDAI effects are indistinguishable from 3,4-(methylenedioxy)methamphetamine (MDMA). While non-neurotoxic in animals when administered alone, MDAI produces significant serotonin neurotoxicity when given with dopaminergic agents. MDAI has potential for abuse; this product is intended for forensic purposes.

Mecanismo De Acción

Target of Action

Mode of Action

MDAI has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine with IC50 values of 512 nM, 5,920 nM, and 1,426 nM, respectively . This demonstrates that MDAI has selective affinity for the serotonin transporter (SERT). In animals treated with reserpine and MDAI, greater extracellular concentrations of monoamine neural transmitters resulted, most significantly serotonin . This result indicates that MDAI is a potent releaser of serotonin, while effectively inhibiting the reuptake of serotonin .

Biochemical Pathways

MDAI affects the biochemical pathways related to the release and reuptake of serotonin . By inhibiting the reuptake of serotonin, MDAI increases the concentration of serotonin in the synaptic cleft, leading to prolonged neurotransmission . This can result in various downstream effects, including mood elevation and increased sociability, which are characteristic of entactogens .

Pharmacokinetics

Like other psychoactive substances, it is likely that mdai is absorbed orally and distributed throughout the body, particularly to areas with high concentrations of serotonin transporters .

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

MDAI (hydrochloride) has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine . This demonstrates that MDAI (hydrochloride) has selective affinity for the serotonin transporter (SERT). In animals treated with reserpine and MDAI (hydrochloride), greater extracellular concentrations of monoamine neural transmitters resulted, most significantly serotonin . This result indicates that MDAI (hydrochloride) is a potent releaser of serotonin, while effectively inhibiting the reuptake of serotonin .

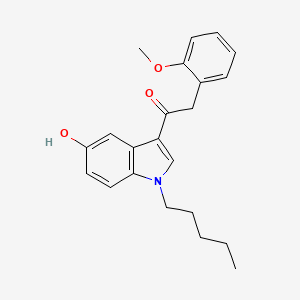

Cellular Effects

MDAI (hydrochloride) has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s selective release of serotonin in the brain but little effect on dopamine or noradrenaline levels, allows it to produce empathogenic effects but without any stimulant action, instead being somewhat sedating .

Molecular Mechanism

MDAI (hydrochloride) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a non-neurotoxic and highly selective serotonin releasing agent (SSRA) in vitro .

Temporal Effects in Laboratory Settings

The effects of MDAI (hydrochloride) change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of MDAI (hydrochloride) vary with different dosages in animal models . Lower MDAI doses produced a rapid onset of locomotor depression and at higher doses, a slower onset of locomotor stimulation was observed, but it was longer lasting .

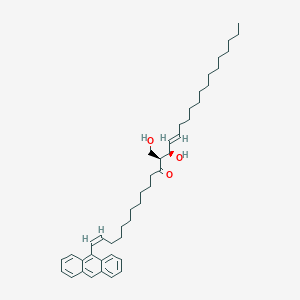

Metabolic Pathways

MDAI (hydrochloride) is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

MDAI (hydrochloride) is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of MDAI (hydrochloride) and its effects on activity or function are still being researched. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

MDAI hydrochloride can be synthesized from 3-(3,4-methylenedioxyphenyl)propionic acid . The synthetic route involves converting the acid to the acid chloride and then heating it to produce 5,6-methylenedioxy-1-indanone . The indanone is then treated with amyl nitrite in methanol with hydrochloric acid to afford the hydroxyimino ketone . This ketone is reduced to the 2-aminoindan using a palladium on carbon catalyst in glacial acetic acid with catalytic sulfuric acid .

Análisis De Reacciones Químicas

MDAI hydrochloride undergoes several types of chemical reactions, including:

Oxidation: MDAI can be oxidized to form various metabolites.

Reduction: The hydroxyimino ketone intermediate in its synthesis is reduced to form the 2-aminoindan.

Substitution: MDAI can undergo substitution reactions, particularly involving its methylenedioxy group.

Common reagents used in these reactions include amyl nitrite, methanol, hydrochloric acid, and palladium on carbon . The major products formed from these reactions are the 2-aminoindan and its various metabolites.

Aplicaciones Científicas De Investigación

MDAI hydrochloride has several scientific research applications:

Chemistry: It is used as an analytical reference standard in forensic chemistry and toxicology.

Biology: MDAI is studied for its effects on serotonin, dopamine, and norepinephrine reuptake.

Medicine: It has been investigated for its potential use in psychotherapy due to its entactogenic effects.

Industry: MDAI is used in the development of new psychoactive substances and as a research chemical.

Comparación Con Compuestos Similares

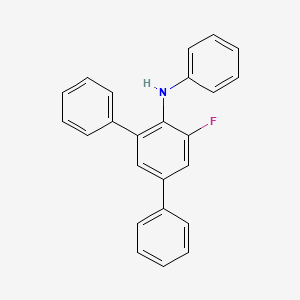

MDAI hydrochloride is similar to other compounds such as:

3,4-Methylenedioxyamphetamine (MDA): Both compounds release serotonin, but MDAI is non-neurotoxic.

3,4-Methylenedioxymethamphetamine (MDMA): MDAI is less potent than MDMA in releasing serotonin but does not have the stimulant effects.

5-Iodo-2-aminoindane (5-IAI): Another aminoindane with similar serotonin-releasing properties.

2-Aminoindane (2-AI): A simpler analog with less pronounced effects.

MDAI hydrochloride is unique in its high selectivity for serotonin release and its lack of neurotoxicity, making it a valuable compound for research .

Propiedades

IUPAC Name |

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8;/h3-4,8H,1-2,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZYWEZDXRXACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC3=C(C=C21)OCO3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348193 | |

| Record name | 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-6-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155344-90-4 | |

| Record name | Mdai hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155344904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-6-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDAI HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47MXF5BD24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

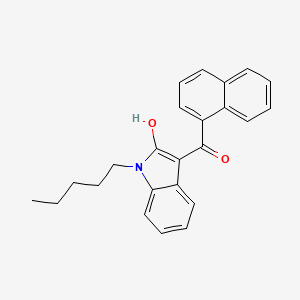

![[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594045.png)

![[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone](/img/structure/B594047.png)

![(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B594048.png)

![1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone](/img/structure/B594052.png)

![2H-Thiazolo[5,4-f]indole](/img/structure/B594061.png)